Product packaging for 4-Methoxybenzenecarbothioic s-acid(Cat. No.:CAS No. 6279-44-3)

4-Methoxybenzenecarbothioic s-acid

Cat. No.: B14159900
CAS No.: 6279-44-3
M. Wt: 168.21 g/mol
InChI Key: YGAPOICUMNPIPF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Context

4-Methoxybenzenecarbothioic S-acid, also known by its synonym 4-methoxythiobenzoic acid, possesses the chemical formula C8H8O2S. chemicalbook.com This positions it as a sulfur-containing analogue of the more common 4-methoxybenzoic acid.

Identifier Value
Chemical Name This compound
CAS Number 6279-44-3
Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
Synonyms 4-methoxythiobenzoic acid, p-Anisic thioacid

Placement within the Thioacid Class of Organic Compounds

Thioacids, or more formally thiocarboxylic acids, are characterized by the presence of a thiocarboxyl group (-COSH or -CSSH). In the case of this compound, it belongs to the S-acid tautomeric form, where a sulfur atom replaces one of the oxygen atoms of a carboxylic acid and is single-bonded to the carbonyl carbon and a hydrogen atom. This is in contrast to the O-acid tautomer, where the sulfur atom is double-bonded to the carbon. The "S-acid" designation specifically indicates that the sulfur atom is part of a thiol group (-SH) attached to the carbonyl carbon.

Key Functional Groups and Aromatic System Features

The structure of this compound is defined by two key components: the aromatic system and the thiocarboxylic acid functional group.

Aromatic System: The compound features a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the para (4-) position relative to the thiocarboxy group. The methoxy group is an electron-donating group, which influences the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions.

Thiocarboxylic S-acid Group: This functional group is the heart of the molecule's reactivity. The presence of the sulfur atom imparts distinct properties compared to its carboxylic acid counterpart. The S-H bond is weaker than the O-H bond in carboxylic acids, making it more acidic and susceptible to cleavage, which is a key aspect of its role in radical chemistry.

Significance in Contemporary Organic Chemistry Research

While specific research on this compound is not as widespread as for its oxygen analogue, its role as a representative of the thioacid class highlights its importance. Thioacids are increasingly recognized for their unique reactivity and are employed in a variety of synthetic transformations.

Role as a Synthetic Precursor and Versatile Reaction Intermediate

The utility of this compound as a synthetic precursor stems from the reactivity of its thiocarboxyl group. Thioacids can be converted into a range of other functional groups, making them valuable building blocks. For instance, they can be used in the synthesis of esters, amides, and other sulfur-containing compounds.

One notable application of related thioacids is in the generation of acyl radicals. The relatively weak S-H bond can be homolytically cleaved to form a thiyl radical, which can then participate in various radical-mediated reactions. These reactions are often initiated by light or a radical initiator and can be highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Although direct, large-scale industrial applications of this compound are not prominently documented, it can be formed as a by-product in reactions utilizing Lawesson's reagent, a common thionating agent in organic synthesis. This suggests its potential availability for further synthetic exploration.

Emerging Research Trajectories Involving the Compound

The broader class of thioacids is at the forefront of several emerging research areas. Their ability to serve as precursors to reactive intermediates makes them attractive for the development of novel synthetic methodologies. Research is ongoing in areas such as:

Photoredox Catalysis: The generation of thiyl radicals from thioacids under mild, visible-light-mediated conditions is a growing field. This allows for the development of more sustainable and environmentally friendly synthetic methods.

Bioconjugation: The unique reactivity of the thiol group in thioacids can be exploited for the selective modification of biomolecules, such as proteins and peptides.

Polymer Chemistry: Thioacids can be used in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with specific architectures and functionalities.

While specific studies focusing solely on this compound in these emerging areas are still developing, its structural motifs are relevant to the design of new reagents and building blocks for these applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2S B14159900 4-Methoxybenzenecarbothioic s-acid CAS No. 6279-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybenzenecarbothioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAPOICUMNPIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901717
Record name NoName_857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-44-3
Record name NSC11335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 4 Methoxybenzenecarbothioic S Acid

Established and Conventional Synthetic Routes

The synthesis of 4-Methoxybenzenecarbothioic S-acid, an aromatic thioacid, can be achieved through several conventional chemical pathways. These methods typically involve the conversion of a carboxylic acid or its derivatives into the corresponding thioacid.

Preparation from p-Anisoyl Chloride and Thioacetamide (B46855)

A common method for the synthesis of thioacids involves the reaction of an acyl chloride with thioacetamide. This procedure, when applied to p-anisoyl chloride, would theoretically proceed in a two-step sequence. First, the nucleophilic sulfur atom of thioacetamide attacks the electrophilic carbonyl carbon of p-anisoyl chloride. This is followed by the elimination of hydrogen chloride to form an N-acetyl-S-(p-anisoyl)thioiminium intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound and acetamide (B32628) as a byproduct.

A general procedure for this type of reaction involves a two-phase system, which can facilitate the separation of the product.

Table 1: Generalized Reaction Conditions for Thioacid Synthesis from Acyl Chloride and Thioacetamide

ParameterValue/Condition
Reactants Acyl chloride, Thioacetamide
Intermediate 1-(acylthio)ethaniminium chloride
Hydrolysis Aqueous NaOH solution
Solvent System Benzene (B151609) and water (two-phase)
Temperature Room temperature

While this method is established for the general synthesis of thioacids, specific yield and reaction parameter optimization data for this compound are not extensively documented in readily available literature.

Other Documented Chemical Syntheses of the Compound

Several other synthetic routes have been documented for the preparation of thioacids, which are applicable to the synthesis of this compound.

One notable method involves the use of Lawesson's reagent to directly convert a carboxylic acid, in this case, 4-methoxybenzoic acid, into the corresponding thioacid. nih.gov This reaction is often efficient but may require elevated temperatures, sometimes with the use of microwave irradiation to drive the reaction to completion. nih.gov

Another approach is the reaction of a carboxylic acid with a sulfide (B99878) source, such as sodium sulfide (Na₂S), in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.org This method is particularly useful for preparing N-urethane-protected α-amino/peptide thioacids and can be adapted for aromatic thioacids. organic-chemistry.org

Furthermore, thioesters can be synthesized from acyl chlorides and disulfides using a reducing system like zinc and aluminum trichloride. The resulting thioester can then be hydrolyzed to the desired thioacid.

Innovations and Optimization in Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for thioacid and thioester synthesis, which could be applied to the production of this compound.

Exploration of Catalytic Systems in Formation Reactions

Catalytic systems offer the potential for milder reaction conditions and improved efficiency. For instance, photoredox catalysis has been employed for the formation of amides from thioacids, proceeding through a diacyl disulfide intermediate. rsc.orgresearchgate.net This indicates the potential for catalytic activation of thioacids for further transformations.

Nickel-catalyzed thiocarbonylation of arylboronic acids has been developed for the synthesis of thioesters, which are precursors to thioacids. organic-chemistry.org Additionally, organophosphorus-catalyzed reactions have been explored for the synthesis of thioesters from sulfonyl chlorides and acids. organic-chemistry.org While not direct syntheses of thioacids from acyl chlorides, these catalytic methods represent the forefront of related sulfur chemistry and suggest avenues for future development in the synthesis of this compound.

Table 2: Examples of Innovative Catalytic Systems in Related Syntheses

Catalytic SystemReaction TypeProduct
Ru(bpy)₃Cl₂ / Visible LightPhotoredox CatalysisAmides from Thioacids
Nickel CatalysisThiocarbonylationThioesters from Arylboronic Acids
Organophosphorus CatalysisDeoxygenationThioesters from Sulfonyl Chlorides

Process Intensification and Reaction Parameter Optimization

The principles of process intensification and reaction parameter optimization are crucial for developing efficient and scalable syntheses. For the synthesis of this compound, this could involve the use of flow chemistry to improve control over reaction conditions and enhance safety.

Optimization of parameters such as solvent, temperature, and catalyst loading is essential. For example, in the synthesis of thioacids using Lawesson's reagent, microwave irradiation has been shown to significantly reduce reaction times. nih.gov A systematic approach to optimizing these parameters can lead to higher yields, improved purity, and more sustainable synthetic processes.

Byproduct Formation and Mechanistic Studies in Related Reactions

Understanding the reaction mechanism and potential byproduct formation is critical for the successful synthesis and purification of this compound.

In the reaction between p-anisoyl chloride and thioacetamide, the primary mechanism involves the formation of a 1-(4-methoxybenzoylthio)ethaniminium chloride intermediate. The hydrolysis of this intermediate is the final step in producing the thioacid.

Potential byproducts in this reaction include unreacted starting materials and 4-methoxybenzamide, which can form if the intermediate reacts with water before the desired hydrolysis of the thioacyl group. The formation of di(4-methoxybenzoyl) sulfide is also a possibility.

In radical-mediated reactions involving thioacids, the formation of disulfides through the coupling of two thiyl radicals is a common side reaction. rsc.orgresearchgate.net Another potential side reaction is the dethiocarboxylation, which leads to the elimination of carbonyl sulfide (COS). rsc.org The bioactivation of thioacetamide is known to proceed through S-oxide and S-dioxide intermediates, highlighting the reactive nature of the thioamide functional group. nih.govnih.gov

Formation as a Byproduct from Lawesson's Reagent in Thionation Processes

Lawesson's Reagent (LR), chemically known as 2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is a widely utilized thionating agent in organic synthesis for the conversion of carbonyl compounds into their corresponding thiocarbonyls. nih.govwikipedia.org While effective, its application is frequently complicated by the formation of byproducts that hinder the isolation of the desired thionated product. nih.gov One of the prominent byproducts generated during these reactions is this compound. researchgate.net

The primary thionation reaction transforms the carbonyl group (C=O) into a thiocarbonyl group (C=S). In this process, the Lawesson's Reagent itself is consumed, leading to the stoichiometric formation of a stable, six-membered phosphorus- and sulfur-containing ring structure. nih.govresearchgate.net This principal byproduct often exhibits polarity similar to that of the target molecule, which presents significant challenges for purification via standard chromatographic methods. nih.govgoogle.com The generation of this compound is a direct consequence of the decomposition of these phosphorus-containing species derived from the reagent's p-anisole structural component. researchgate.net The presence of this acidic, UV-active byproduct can lead to impure products and artificially inflated yields if not properly removed. researchgate.net

Detailed Mechanistic Insights into Byproduct Generation Pathways

The mechanism of thionation by Lawesson's Reagent begins with the dissociation of the dimeric reagent in solution, which exists in equilibrium with a more reactive monomeric dithiophosphine ylide. organic-chemistry.orgchemicalbook.com This reactive intermediate engages with the carbonyl compound to form a four-membered thiaoxaphosphetane ring intermediate. nih.govorganic-chemistry.org The driving force for the reaction is a cycloreversion step, akin to the Wittig reaction, which results in the formation of a thermodynamically stable phosphorus-oxygen double bond (P=O) and the desired thiocarbonyl compound. organic-chemistry.org

The generation of this compound is not a direct outcome of the primary thionation cycle but rather results from the subsequent breakdown of the phosphorus-containing coproducts. The main coproduct, a six-membered ring (often denoted as byproduct A), is formed from the reagent's backbone after it has delivered its sulfur atoms. nih.govresearchgate.net This structure is susceptible to hydrolysis, particularly during the aqueous workup phase of the reaction. The cleavage of the phosphorus-sulfur and phosphorus-aryl bonds within this byproduct structure liberates the 4-methoxyphenyl (B3050149) fragment, which, upon hydrolysis, yields this compound. The presence of moisture or quenching reagents like sodium bicarbonate can facilitate this decomposition pathway. researchgate.net

Advanced Strategies for Isolation and Purification from Complex Reaction Mixtures

The co-elution of the desired thionated products and phosphorus-containing byproducts, including this compound, is a well-documented challenge in syntheses employing Lawesson's Reagent. nih.govgoogle.com This issue makes traditional purification by column chromatography inefficient and often impractical for large-scale preparations. google.com To overcome this, advanced strategies have been developed that focus on chemically modifying the byproducts to simplify their removal.

A highly effective method involves the in-situ decomposition of the primary six-membered ring byproduct using simple alcohols. nih.gov Researchers have demonstrated that adding ethanol (B145695) to the reaction mixture after the thionation is complete effectively decomposes the byproduct into a highly polarized diethyl thiophosphonate. nih.govresearchgate.net An even more efficient process for larger scale syntheses utilizes ethylene (B1197577) glycol. nih.govencyclopedia.pub This treatment transforms the problematic byproduct into a derivative that can be easily removed through a standard aqueous workup, including extraction and recrystallization, thereby obviating the need for chromatography and preventing the generation of phosphorus-containing aqueous waste. nih.gov

Another innovative approach involves the use of modified Lawesson's reagents, such as those bearing perfluoroalkyl chains. This modification allows the byproducts to be selectively removed from the reaction mixture using fluorous reversed-phase solid-phase extraction, streamlining the purification process. nih.gov These methods represent a significant advancement, enabling cleaner reactions and more efficient isolation of the final products.

互动数据表

StrategyDescriptionAdvantageReference
ChromatographyStandard separation on silica (B1680970) gel.Applicable for small scale. researchgate.net
Byproduct Decomposition (Ethanol)Post-reaction treatment with ethanol to decompose the main phosphorus byproduct.Simplifies purification by converting byproduct to a more polar species. nih.gov
Byproduct Decomposition (Ethylene Glycol)Post-reaction treatment with ethylene glycol, particularly for scale-up.Enables chromatography-free workup (extraction/recrystallization) and avoids P-containing aqueous waste. nih.govencyclopedia.pub
Fluorous Lawesson's ReagentUse of a modified LR with fluorous tags on the phenyl rings.Allows for easy separation of byproducts via fluorous solid-phase extraction. nih.gov

Compound Index

Chemical Reactivity and Transformation Pathways of 4 Methoxybenzenecarbothioic S Acid

Reactions Involving the Thiocarbonyl Moiety

The thiocarbonyl group in 4-Methoxybenzenecarbothioic S-acid is a key site of reactivity, participating in a variety of transformations.

Nucleophilic Addition and Substitution Reactions at Sulfur and Carbon

Thiocarboxylic acids, such as this compound, are susceptible to nucleophilic attack. wikipedia.org The carbon of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This can lead to addition or substitution reactions. For instance, thiocarboxylic acids can react with various nitrogen-containing functional groups, such as organic azides and isocyanates, to form amides under mild conditions. wikipedia.org This reactivity is attributed to the ability of the thiocarboxylic acid to act as a source of an acyl group.

Thiocarboxylic acids are also known to undergo 1,4-addition reactions with Michael acceptors, leading to the formation of S-esters. thieme-connect.de The thiocarboxylate anion, formed by deprotonation of the thioacid, is a soft nucleophile that readily adds to activated alkenes. thieme-connect.de

Oxidation and Reduction Chemistry of the Thioacid Functionality

The sulfur atom in the thioacid functionality is susceptible to oxidation. libretexts.org Oxidation of thiols, a related class of compounds, often leads to the formation of disulfides. libretexts.orgyoutube.com In the case of thiocarboxylic acids, oxidation can lead to the formation of diacyl disulfides. rsc.org These reactions can be initiated by various oxidizing agents, including molecular oxygen, and can be facilitated by light. rsc.org The oxidation of thioacids can be a complex process, potentially involving radical intermediates. rsc.org For example, the oxidation of thioglycolic acid by ferricyanide (B76249) has been studied to understand the kinetics and mechanism of such reactions. acs.org

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is activated by the electron-donating methoxy (B1213986) group, influencing its reactivity in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The methoxy group is a strong activating group for electrophilic aromatic substitution, increasing the electron density of the benzene (B151609) ring through resonance. vaia.commsu.edulibretexts.org This makes the ring more susceptible to attack by electrophiles. The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. msu.edulibretexts.org For example, the bromination of anisole (B1667542) (methoxybenzene) occurs rapidly and yields primarily the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org The high reactivity of anisole derivatives often necessitates milder reaction conditions for electrophilic substitutions. libretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The activating nature of the methoxy group stabilizes the arenium ion, accelerating the reaction rate. chegg.com

Exploration of Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.orgharvard.edu The methoxy group is a well-known directing group for this reaction. wikipedia.org In DoM, an organolithium reagent, such as n-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the directing group. wikipedia.orguoc.gr This is facilitated by the coordination of the lithium atom to the heteroatom of the directing group. wikipedia.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org This strategy provides excellent regiocontrol that is often not achievable with classical electrophilic aromatic substitution reactions. The mechanism of the ortho-directed metalation of anisole has been a subject of detailed study, with evidence suggesting the formation of an intermediate complex between the anisole and the organolithium reagent. uoc.gr

Transformations Affecting the Methoxy Group

The methoxy group itself can undergo certain chemical transformations, although it is generally a stable functional group. The primary reaction involving the methoxy group is its cleavage to form a phenol. This reaction typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid or hydroiodic acid. Another method for cleaving aryl methyl ethers is the use of Lewis acids, such as boron tribromide. While specific examples for the cleavage of the methoxy group in this compound were not found in the provided search results, this transformation is a general reaction for anisole derivatives.

Demethylation Reactions and Related Transformations

Demethylation, the cleavage of the methyl group from the etheric oxygen, is a common and important transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids, Brønsted acids, or potent nucleophiles. The resulting product from the demethylation of this compound is 4-hydroxybenzenecarbothioic S-acid. The general transformation is depicted below:

Figure 1: General scheme of the demethylation of this compound.

The mechanism of this cleavage generally proceeds via either an SN2 or SN1 pathway, depending on the reagent and reaction conditions. masterorganicchemistry.comlibretexts.org For aryl methyl ethers, the reaction is initiated by the protonation or coordination of a Lewis acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack. chem-station.commasterorganicchemistry.com

Strong Lewis acids are highly effective reagents for the cleavage of aryl methyl ethers. chem-station.com

Boron Tribromide (BBr3): This is one of the most powerful and commonly used reagents for demethylating aryl ethers. chem-station.comnih.govcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com The mechanism involves the formation of an oxonium complex between the ether oxygen and BBr3, followed by an SN2 attack of a bromide ion on the methyl group. chem-station.com Subsequent hydrolysis of the resulting borate (B1201080) ester yields the desired phenol. orgsyn.org Given its high reactivity, BBr3 is expected to efficiently demethylate this compound. However, the carbothioic S-acid group's potential to interact with BBr3 could necessitate careful control of stoichiometry and reaction conditions to avoid side reactions.

Aluminum Chloride (AlCl3): Another potent Lewis acid, AlCl3, is also capable of cleaving aryl methyl ethers, often requiring higher temperatures than BBr3. chem-station.comgoogle.com It can be used in various solvents, including dichloromethane and acetonitrile (B52724). chem-station.comresearchgate.net The presence of other functional groups can influence the regioselectivity of demethylation in more complex molecules. google.comgoogle.comresearchgate.net For this compound, AlCl3 would likely require heating to effect demethylation.

Concentrated solutions of strong Brønsted acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are classical reagents for ether cleavage. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Hydrobromic Acid (HBr): Typically used as a 48% aqueous solution, HBr cleaves aryl methyl ethers at elevated temperatures, often under reflux. chem-station.comresearchgate.net The mechanism involves protonation of the ether oxygen followed by SN2 attack of the bromide ion on the methyl group. masterorganicchemistry.comlibretexts.org The use of phase-transfer catalysts like Aliquat-336 can sometimes accelerate the reaction. researchgate.net This method is expected to be effective for this compound, although the harsh acidic conditions and high temperatures might lead to decomposition or side reactions involving the carbothioic S-acid moiety.

Strong nucleophiles, particularly thiolates, can also effect the demethylation of aryl methyl ethers via an SN2 mechanism. chem-station.com

Thiolates: Reagents such as sodium ethanethiolate (NaSEt) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at high temperatures are effective for this transformation. researchgate.net The thiolate anion directly attacks the methyl group, displacing the phenoxide. Odorless long-chain thiols, such as 1-dodecanethiol, in the presence of a base like sodium hydroxide (B78521) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), have also been developed to mitigate the stench associated with volatile thiols. chem-station.comnih.gov This method could be advantageous for substrates sensitive to strong acids. Biocatalytic demethylation using methyltransferases with thiols as methyl acceptors has also been reported for related compounds. nih.gov

The following table summarizes the expected reagents and general conditions for the demethylation of this compound based on analogous reactions.

ReagentTypical SolventsGeneral ConditionsProbable Mechanism
Boron Tribromide (BBr3)Dichloromethane (DCM)0 °C to room temperatureSN2
Aluminum Chloride (AlCl3)Dichloromethane, AcetonitrileElevated temperaturesSN2
Hydrobromic Acid (HBr)48% aqueous solution, Acetic AcidRefluxSN2
Thiolates (e.g., NaSEt)DMF, NMPElevated temperaturesSN2

Reactions Involving the Etheric Oxygen Atom

Beyond demethylation, the etheric oxygen of this compound possesses lone pairs of electrons that can participate in other chemical transformations, primarily through its Lewis basicity.

The primary reaction involving the etheric oxygen is its interaction with Lewis acids or Brønsted acids, which is the initial step in the demethylation pathways described above. This protonation or coordination activates the C-O bond for cleavage.

While other reactions involving the etheric oxygen of aryl methyl ethers are less common, under specific enzymatic or oxidative conditions, transformations at the methoxy group can occur. For instance, enzymatic O-demethylation catalyzed by cytochrome P450 monooxygenases proceeds via an oxidative mechanism. orgsyn.orgresearchgate.net However, in the context of general organic synthesis, such reactions are not as prevalent as ether cleavage. For this compound, any reaction targeting the etheric oxygen would need to compete with potential reactions at the more nucleophilic sulfur atom of the carbothioic S-acid group. There is currently a lack of specific literature detailing reactions of this compound that involve the etheric oxygen in transformations other than cleavage.

Synthesis and Comprehensive Characterization of Derivatives of 4 Methoxybenzenecarbothioic S Acid

Ester and Thioester Derivatives

The esterification and thioesterification of 4-methoxybenzenecarbothioic S-acid provide pathways to a range of compounds with potential applications in organic chemistry and materials science. These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol, thiol, or their respective salts.

Synthesis of S-Esters of this compound

The synthesis of S-esters of this compound can be achieved through the reaction of an appropriate alkyl or aryl halide with the corresponding salt of the thioacid. A common approach involves the in-situ formation of the thiocarboxylate salt using a base, followed by nucleophilic substitution on the halide.

For instance, the S-methyl ester can be prepared from 4-methoxybenzenecarbothioic acid. While specific experimental details for this exact transformation are not extensively documented in readily available literature, a general approach involves the deprotonation of the thioacid with a suitable base like sodium hydroxide (B78521) or potassium carbonate to form the sodium or potassium 4-methoxybenzenethiocarboxylate salt. This salt then acts as a nucleophile, attacking an alkylating agent such as methyl iodide to yield the desired S-methyl 4-methoxybenzenecarbothioate.

A representative reaction is the synthesis of S-alkylated thioesters from a thiol precursor. In a related procedure, the thiol can be protected with a p-methoxybenzyl (PMB) group. For example, 4-chloro-3-((4-methoxybenzyl)thio)aniline is synthesized by reacting 4-chloro-3-nitrothiophenol with 4-methoxybenzyl chloride in the presence of potassium carbonate and potassium iodide. This highlights a method for forming a carbon-sulfur bond, which is central to the synthesis of S-esters.

CompoundStarting MaterialsReagentsSolventYield (%)Ref.
S-Methyl 4-methoxybenzenecarbothioate4-Methoxybenzenecarbothioic acid, Methyl iodideBase (e.g., NaOH)--General Method
4-Chloro-3-((4-methoxybenzyl)thio)aniline4-Chloro-3-nitrothiophenol, 4-Methoxybenzyl chlorideK2CO3, KIAcetonitrile (B52724)97 nih.gov

Synthesis of O-Esters and Mixed Anhydrides

The synthesis of O-esters of this compound, also known as thionobenzoates, can be accomplished through several methods. One common route is the reaction of 4-methoxybenzoyl chloride with an alcohol. This reaction proceeds via a nucleophilic acyl substitution mechanism.

A general procedure for the synthesis of 4-methoxybenzoyl chloride involves the reaction of 4-methoxybenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.comhmdb.caprepchem.comchemicalbook.comguidechem.comganeshremedies.com For example, a slurry of 4-methoxybenzoic acid in benzene (B151609) at reflux can be treated with thionyl chloride and a catalytic amount of N,N-dimethylformamide to yield 4-methoxybenzoyl chloride. hmdb.caprepchem.com This acid chloride can then be reacted with an alcohol to furnish the corresponding O-ester.

The Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a well-established method for ester synthesis. google.comchemicalbook.comrsc.orgsigmaaldrich.comchemicalbook.com While typically applied to carboxylic acids, its application to thiocarboxylic S-acids to form O-esters is plausible, though specific examples with this compound are not readily found. The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. google.comsigmaaldrich.comchemicalbook.com

Mixed anhydrides of 4-methoxybenzoic acid can be prepared by reacting 4-methoxybenzoyl chloride with a carboxylate salt. For instance, the reaction of p-chlorobenzoyl chloride with pyridine (B92270) and a carboxylic acid yields the corresponding mixed anhydride. A similar strategy could be employed for 4-methoxybenzoyl chloride.

ProductStarting MaterialsReagentsKey FeaturesRef.
O-Alkyl 4-methoxybenzenecarbothioate4-Methoxybenzoyl chloride, Alcohol-Nucleophilic acyl substitution ganeshremedies.com
4-Methoxybenzoic anhydride4-Methoxybenzoyl chloride, 4-Methoxybenzoic acidPyridineFormation from acid chloride orgsyn.org

Amide and Thioamide Derivatives

Amide and thioamide derivatives of this compound are another important class of compounds with diverse potential applications. Their synthesis typically involves the reaction of an activated form of the acid with an amine.

Synthesis of N-(4-bromophenyl)-4-methoxy-benzenecarbothioamide and Related Structures

The synthesis of N-(4-bromophenyl)-4-methoxy-benzenecarbothioamide can be envisioned through the reaction of a 4-methoxybenzenecarbothioylating agent with 4-bromoaniline. A plausible route involves the conversion of this compound to its corresponding thioacyl chloride, which would then react with 4-bromoaniline.

While a direct synthesis of N-(4-bromophenyl)-4-methoxy-benzenecarbothioamide is not explicitly detailed, the synthesis of the analogous amide, N-(4-bromophenyl)-4-methoxybenzamide, provides a useful reference. This compound can be synthesized from 4-methoxybenzoyl chloride and 4-bromoaniline. Spectroscopic data for N-(4-bromophenyl)benzamide, a closely related structure, shows characteristic signals in its 1H-NMR and 13C-NMR spectra which can be used for comparative purposes. For N-(4-bromophenyl)benzamide, the 1H-NMR spectrum in CDCl3 shows multiplets for the aromatic protons between δ 7.48 and 7.86 ppm and a singlet for the amide proton at δ 7.81 ppm. The 13C-NMR spectrum in DMSO-d6 displays signals for the aromatic carbons and the carbonyl carbon at δ 166.1 ppm. rsc.org

CompoundStarting MaterialsKey ReactionCharacterization Highlights (Analogous Amide)Ref.
N-(4-bromophenyl)-4-methoxy-benzenecarbothioamideThis compound derivative, 4-BromoanilineThioacylation1H-NMR (CDCl3) of N-(4-bromophenyl)benzamide: δ 7.48-7.86 (m, 9H, Ar-H), 7.81 (s, 1H, NH). 13C-NMR (DMSO-d6): δ 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, 166.1 (C=O). rsc.org

Preparation of Other Substituted Thioamides and Amides

The synthesis of other substituted amides of 4-methoxybenzoic acid can be readily achieved by reacting 4-methoxybenzoyl chloride with a variety of primary and secondary amines. For example, N-benzyl-4-methoxybenzamide has been synthesized and characterized. Its 1H-NMR spectrum in CDCl3 exhibits a doublet for the aromatic protons of the 4-methoxybenzoyl group at δ 7.76 ppm, multiplets for the benzyl (B1604629) protons between δ 7.28 and 7.37 ppm, a doublet for the other aromatic protons at δ 6.96 ppm, a broad singlet for the NH proton at δ 6.42 ppm, a singlet for the benzylic CH2 protons at δ 4.82 ppm, and a singlet for the methoxy (B1213986) protons at δ 3.87 ppm. rsc.org

The synthesis of thioamides can be accomplished through the thionation of the corresponding amides using reagents like Lawesson's reagent. Alternatively, thioamides can be prepared from nitriles. For instance, 4-methoxybenzonitrile (B7767037) can serve as a starting material for the synthesis of 4-methoxythiobenzamide (B133991).

CompoundStarting MaterialsReagentsCharacterization HighlightsRef.
N-Benzyl-4-methoxybenzamide4-Methoxybenzoyl chloride, Benzylamine-1H-NMR (CDCl3): δ 7.76 (d, 2H), 7.28-7.37 (m, 5H), 6.96 (d, 2H), 6.42 (s, 1H, NH), 4.82 (s, 2H, CH2), 3.87 (s, 3H, OCH3) rsc.org
4-Methoxy-N-phenethylbenzamide4-Methoxybenzoic acid, Phenethylamine-1H-NMR (CDCl3): δ 7.65 (m, 2H), 7.33 (m, 2H), 7.24 (d, 3H), 6.90 (m, 2H), 6.05 (s, 1H, NH), 3.83 (s, 3H, OCH3), 3.70 (dd, 2H, CH2), 2.93 (t, 2H, CH2) beilstein-journals.org

Heterocyclic Ring-Containing Derivatives

The thioamide functionality derived from this compound is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and 1,3,4-thiadiazoles.

The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazoles, involving the reaction of a thioamide with an α-haloketone. rsc.orgbeilstein-journals.orgsigmaaldrich.comgoogle.comnih.gov Thus, 4-methoxythiobenzamide can be reacted with various α-haloketones to produce a library of 2,4-disubstituted thiazoles bearing a 4-methoxyphenyl (B3050149) group. The reaction typically proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

1,3,4-Thiadiazoles can be synthesized from 4-methoxybenzoic acid hydrazide. A common method involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization of the resulting dithiocarbazate intermediate. researchgate.net Alternatively, 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole can be synthesized from thiosemicarbazide (B42300) and 4-methoxybenzoic acid, often with a dehydrating agent like phosphorus pentachloride. chemicalbook.comgoogle.com

HeterocyclePrecursorKey ReactionGeneral MethodRef.
Thiazoles4-MethoxythiobenzamideHantzsch Synthesis with α-haloketonesReaction of a thioamide with an α-haloketone. rsc.orgbeilstein-journals.org
1,3,4-Thiadiazoles4-Methoxybenzoic acid hydrazideCyclization with CS2 or similar reagentsReaction of an acid hydrazide with a one-carbon sulfur source. researchgate.netrsc.org
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole4-Methoxybenzoic acid, ThiosemicarbazideCyclocondensationReaction of a carboxylic acid with thiosemicarbazide. chemicalbook.comgoogle.com

Synthesis of Thiazole-Bearing Analogues

The synthesis of thiazole derivatives often involves the construction of the thiazole ring from acyclic precursors. A common and historical method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. bepls.com Variations of this method and other modern approaches are frequently employed to generate thiazole-containing molecules.

Research has shown the synthesis of novel 2-aminothiazole (B372263) derivatives through the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with various thiourea (B124793) derivatives. ekb.eg This reaction proceeds via the nucleophilic addition of the sulfur atom to the α-carbon of the acid, followed by amidation of the carboxylic group, yielding 2-amino-4-hydroxy-thiazoles in good yields. ekb.eg

Another approach involves the condensation of thiourea with ethyl acetoacetate (B1235776) in the presence of N-bromosuccinimide and a catalyst to yield an intermediate, which is then reacted with substituted aryl aldehydes, such as 3,4,5-trimethoxy benzene, to produce thiazole derivatives. sciforum.net The resulting compounds can be further modified, for instance, by hydrazine (B178648) hydrate (B1144303) to introduce additional functional groups. sciforum.net

The synthesis of 2,3,4-trisubstituted thiazoles has also been achieved by reacting 1,4-disubstituted thiosemicarbazides with chloroacetone. nih.gov This method allows for the introduction of various substituents onto the thiazole ring, influencing the properties of the final compounds. nih.gov

Table 1: Examples of Synthesized Thiazole Derivatives

Starting Materials Reagents and Conditions Product Reference
4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, thiourea derivatives Ethanol (B145695), glacial acetic acid 2-amino-4-hydroxy-thiazoles ekb.eg
Thiourea, ethyl acetoacetate, substituted aryl aldehydes N-bromosuccinimide, benzoyl peroxide 4-methyl-5-carboxylate-2-(aryl methyleneamino) thiazole sciforum.net
1,4-disubstituted thiosemicarbazides, chloroacetone Ethyl acetate (B1210297)/Et3N or ethanol 2,3,4-trisubstituted thiazoles nih.gov
Thioureido acid, acetophenones Hantsch method 3-((4-arylthiazol-2-yl)amino)propanoic acids mdpi.com

Exploration of Other Nitrogen and Sulfur Heterocycles Derived from the Compound

Beyond thiazoles, the versatile reactivity of this compound derivatives allows for the synthesis of a wide range of other nitrogen and sulfur-containing heterocycles. These heterocyclic systems are of significant interest due to their prevalence in biologically active molecules. mdpi.com

For instance, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized through the cyclization of hydrazinecarbothioamide precursors. mdpi.com These precursors are often derived from reactions involving thiosemicarbazide. The resulting thiadiazoles can bear various substituents, influencing their chemical and biological properties. mdpi.comjocpr.com The synthesis of 1,3,4-thiadiazoles has been achieved by reacting benzoic acid derivatives with thiosemicarbazide in the presence of a strong acid like concentrated sulfuric acid. jocpr.com

Furthermore, the synthesis of complex heterocyclic systems linking multiple rings, such as indole, 1,2,4-triazole, and pyridazine, has been reported. mdpi.com The reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes can lead to either Schiff bases or cyclized indolo-triazolo-pyridazinethiones, depending on the acidity of the reaction medium. mdpi.com These multi-ring systems can be further elaborated, for example, by coupling with 2,3-bis(bromomethyl)quinoxaline (B1328767) to create even more complex structures. mdpi.com

Table 2: Examples of Nitrogen and Sulfur Heterocycles

Precursor Reagents Resulting Heterocycle Reference
Hydrazinecarbothioamides Ethanol, heat 1,3,4-Thiadiazoles mdpi.com
4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aromatic aldehydes Glacial acetic acid or concentrated HCl in ethanol Schiff bases or Indolo-triazolo-pyridazinethiones mdpi.com
Benzoic acid derivatives, thiosemicarbazide Concentrated H2SO4 5-substituted-1,3,4-thiadiazol-2-amines jocpr.com

Advanced Functional Group Interconversions on Derived Structures

Functional group interconversions are crucial for elaborating the core heterocyclic structures and accessing a wider range of derivatives. These transformations allow for the fine-tuning of molecular properties. Common interconversions include the transformation of alcohols, halides, nitriles, and amides. vanderbilt.edu

For example, a carboxylic acid group on a thiazole derivative can be esterified, and the resulting ester can be converted to a hydrazide through reaction with hydrazine hydrate. mdpi.com This introduces a reactive hydrazide moiety that can be used for further derivatization.

The reduction of a nitro group to an amine is another important transformation, often accomplished using reagents like iron in acetic acid. nih.gov This allows for the introduction of an amino group, which can then be modified through various reactions.

Other functional group interconversions include the conversion of alcohols to good leaving groups like sulfonate esters, which can then be displaced by nucleophiles. vanderbilt.edu Halides can also be interconverted, for instance, through the Finkelstein reaction. vanderbilt.edu These fundamental transformations are essential tools for diversifying the structures of the synthesized heterocycles.

Stereoselective Synthesis and Chiral Induction in Derivative Formation

The introduction of stereocenters in a controlled manner is a key aspect of modern organic synthesis, particularly for the preparation of biologically active compounds. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. youtube.com

Chiral induction can be achieved by using chiral starting materials or chiral reagents. For instance, the synthesis of chiral thiazoline (B8809763) derivatives has been accomplished starting from L- or D-cysteine. nih.gov The inherent chirality of the amino acid is transferred to the resulting heterocyclic product.

Another strategy involves the use of chiral auxiliaries. For example, N-tert-butanesulfinyl imines can be used to direct the diastereoselective addition of nucleophiles, such as in propargylation or allylation reactions. ua.es The resulting chiral amines can then be further transformed into more complex chiral heterocyclic structures. The sulfinyl group can be removed after it has served its purpose in inducing chirality. ua.es

The stereochemical outcome of a reaction can also be influenced by the reaction conditions and the reagents used. For example, the Mitsunobu reaction can be used for the intramolecular cyclization of diols to form tetrahydrofuran (B95107) rings, where the stereochemistry of the starting diol dictates the stereochemistry of the product. semanticscholar.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution and the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification of 4-Methoxybenzenecarbothioic S-acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acidic proton of the thioacid group. The para-substitution on the benzene (B151609) ring leads to a symmetrical pattern for the aromatic protons, which typically appear as two distinct doublets. The methoxy group protons would present as a sharp singlet, while the acidic thioacid proton is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals are anticipated: six for the aromatic carbons (four CH and two quaternary), one for the methoxy carbon, and one for the carbonyl carbon of the thioacid group. The chemical shifts of these carbons are influenced by the electron-donating methoxy group and the electron-withdrawing carbothioic acid group.

Expected ¹H and ¹³C NMR Data

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Description
Aromatic H (ortho to -COSH)~7.9-8.1 (d)~130-132Two protons adjacent to the thioacid group.
Aromatic H (ortho to -OCH₃)~6.9-7.1 (d)~114-116Two protons adjacent to the methoxy group.
Methoxy (-OCH₃)~3.8-3.9 (s)~55-56Three protons of the methoxy group.
Thioacid (-SH)~4.0-5.0 (s, broad)N/AOne acidic proton, often broad and may exchange.
Carbonyl (C=O)N/A~190-200Carbonyl carbon of the thioacid group.
Aromatic C (ipso, attached to -COSH)N/A~125-128Quaternary carbon.
Aromatic C (ipso, attached to -OCH₃)N/A~163-165Quaternary carbon.

Note: 'd' denotes a doublet, 's' denotes a singlet. Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the adjacent aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹H and ¹³C signals for the methoxy group and each of the four CH groups in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by identifying longer-range couplings (typically over two to three bonds) between protons and carbons. For instance, the protons of the methoxy group would show a correlation to the carbon of the methoxy group itself (a two-bond correlation) and the aromatic carbon it is attached to (a three-bond correlation). Similarly, the aromatic protons would show correlations to neighboring carbons and the carbonyl carbon, confirming the position of the substituents on the ring.

Solid-State NMR Applications for Polymorph and Supramolecular Structure Assessment

While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. ssNMR can also probe intermolecular interactions, such as hydrogen bonding involving the thioacid functional group, which dictates the supramolecular assembly in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₈H₈O₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula.

Comprehensive Fragmentation Pattern Analysis and Interpretation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound would be expected to follow logical pathways based on the stability of the resulting ions and neutral losses.

Key fragmentation pathways would likely include:

Loss of a thiol radical (-•SH): Cleavage of the C-S bond would result in a stable acylium ion.

Loss of a methoxy radical (-•OCH₃): This would lead to another characteristic fragment ion.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is a common pathway for carbonyl-containing compounds.

Formation of a tropylium (B1234903) ion: Aromatic compounds can undergo rearrangement to form a stable tropylium cation.

Expected Key Fragments in the Mass Spectrum

m/z (mass-to-charge ratio)Proposed Fragment IonDescription of Loss
168[C₈H₈O₂S]⁺•Molecular Ion (M⁺•)
135[C₈H₇O₂]⁺Loss of •SH
121[C₇H₅O₂]⁺Loss of •SH and CO
107[C₇H₇O]⁺Loss of •COSH

Note: The fragmentation pattern can vary significantly depending on the ionization technique used (e.g., Electron Ionization - EI).

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. researchgate.net For a compound like this compound, direct analysis by GC-MS can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable form.

The process involves chemically modifying the thioacid, for instance, through esterification of the carboxylic acid group or acylation. nih.gov These derivatization techniques reduce the polarity and increase the volatility of the molecule, making it amenable to GC separation. The gas chromatograph then separates the derivatized compound from other components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. researchgate.net

A typical GC-MS analysis would involve the following parameters, which can be adapted for the specific derivative of this compound:

ParameterTypical Value
GC Column DB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm) mdpi.com
Carrier Gas Helium at a constant flow rate mdpi.com
Injector Temperature 250-300 °C mdpi.com
Oven Temperature Program Initial temperature of 60-100°C, ramped to 280-300°C mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
Mass Analyzer Quadrupole or Time-of-Flight (TOF) lcms.cz
Mass Range 50-550 m/z mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Identification of Characteristic Absorption Bands and Fundamental Vibrational Modes

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups and fingerprinting the molecular structure of this compound. While a specific IR spectrum for this compound is not available in the provided search results, the characteristic absorption bands can be predicted based on the spectra of analogous compounds like 4-methoxybenzoic acid. sigmaaldrich.comchemicalbook.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The C=O stretching vibration of the thioacid group would likely appear in the region of 1650-1700 cm⁻¹, potentially at a lower frequency than in carboxylic acids due to the influence of the sulfur atom. The S-H stretching vibration is expected to be a weak band in the 2550-2600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group would result in strong bands around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while out-of-plane bending vibrations would appear in the 690-900 cm⁻¹ region, indicative of the 1,4-disubstitution pattern of the benzene ring.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretch, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The C=S double bond, if present in a tautomeric form, would have a characteristic Raman signal. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in the Raman spectrum and provide structural information.

A table of expected vibrational modes for this compound based on related compounds is presented below:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
O-H Stretch (of carboxylic acid dimer if present as impurity)2500-3300 (broad)Carboxylic Acid
Aromatic C-H Stretch3000-3100Aryl
Aliphatic C-H Stretch2850-2960Methoxy
S-H Stretch2550-2600Thioacid
C=O Stretch1650-1700Thioacid
Aromatic C=C Stretch1400-1600Aryl
Asymmetric C-O-C Stretch1240-1260Methoxy Ether
Symmetric C-O-C Stretch1020-1040Methoxy Ether
Aromatic C-H Out-of-Plane Bending800-8501,4-disubstituted Aryl

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. nih.gov While SERS studies specifically on this compound are not detailed in the provided results, research on related methoxy-substituted aromatic thioacids and similar molecules like 4-mercaptobenzoic acid (4-MBA) provides valuable insights. nih.govsigmaaldrich.cnrsc.org

In a SERS experiment, the thioacid group of this compound would be expected to strongly interact with the metal surface, leading to significant enhancement of the Raman signals of the vibrational modes near the sulfur atom. This would allow for the detection of the compound at very low concentrations.

Studies on 4-MBA have shown that the orientation of the molecule on the nanoparticle surface can influence the SERS spectrum. nih.gov Similarly, for this compound, the interaction of the methoxy group and the aromatic ring with the metal surface could also affect the observed SERS signals. The enhancement of specific bands can provide information about the adsorption geometry and the chemical environment at the surface. For instance, an enhancement of the aromatic ring breathing modes would suggest a perpendicular or tilted orientation of the ring with respect to the surface.

X-ray Diffraction (XRD) for Single-Crystal Structural Analysis

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. drawellanalytical.comwikipedia.org This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation of this compound.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined. wikipedia.org

While a specific crystal structure for this compound was not found in the search results, a study on a related compound, 6-(4-methoxyphenyl)-4-phenyl-1,2-dihydropyrimidine-2-one, reported its crystal structure as monoclinic with the space group C2/c. researchgate.net A similar approach could be used for this compound, provided that suitable single crystals can be grown.

The data obtained from a single-crystal XRD analysis would include:

ParameterDescription
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between them.

Advanced Chromatographic Separation and Analysis Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. ekb.eg It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The technique is widely used for purity assessment and to determine the concentration of the active ingredient in a sample. mdpi.com

A typical HPLC method for the analysis of this compound would employ a reversed-phase column (e.g., C18) with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The methoxy group and the benzene ring contribute to the hydrophobicity of the molecule, leading to its retention on the column.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis when calibrated with a standard of known concentration. sigmaaldrich.com

A representative set of HPLC conditions for the analysis of a related compound, 4-hydroxybenzoic acid, which can be adapted for this compound, is provided below:

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) mdpi.comhelixchrom.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV-Vis detector at a wavelength where the compound exhibits strong absorbance (likely around 254 nm due to the aromatic ring)
Injection Volume 10-20 µL

Gas Chromatography (GC) for Separation of Volatile Compounds and Derivatives

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound like this compound, which possesses a relatively low volatility due to its carboxylic acid and thioester functionalities, direct GC analysis can be challenging. To overcome this, derivatization is often employed to convert the analyte into a more volatile and thermally stable form.

Derivatization and Analysis:

A common strategy for the GC analysis of acidic compounds is their conversion to more volatile esters or silyl (B83357) derivatives. For this compound, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) can be employed to convert the acidic proton of the thioacid group into a trimethylsilyl (B98337) or methyl group, respectively. This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

The derivatized this compound can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase, such as a dimethylpolysiloxane or a phenyl-substituted polysiloxane. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum of the derivatized compound. nih.gov The use of a sulfur-selective detector, like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), can provide enhanced selectivity and sensitivity for sulfur-containing compounds like this compound, especially in complex matrices. researchgate.netsrainstruments.com

Research Findings:

While specific studies on the GC analysis of this compound are not extensively documented, research on similar aromatic sulfur compounds and thiobenzoic acid derivatives provides a strong basis for method development. researchgate.netwikipedia.org For instance, studies on the GC-MS analysis of volatile sulfur compounds in various samples demonstrate the effectiveness of using specific extraction techniques, such as headspace solid-phase microextraction (HS-SPME), to pre-concentrate the analytes before GC analysis, thereby improving detection limits. nih.govnih.gov

The following table outlines a hypothetical set of GC-MS parameters for the analysis of the trimethylsilyl (TMS) derivative of this compound.

Table 1: Hypothetical GC-MS Parameters for TMS-Derivatized this compound

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection ModeSplitless
Oven Program100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-400 m/z
Source Temperature230 °C
Quadrupole Temperature150 °C

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer-Bound or Oligomeric Forms

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers and macromolecules. wikipedia.orgyoutube.com This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to varying degrees and have longer retention times. youtube.comnih.gov

Application to Polymer-Bound or Oligomeric Forms:

In scenarios where this compound is incorporated into a polymer chain, either as a monomer unit or as a functional end-group, GPC/SEC is an indispensable tool for analysis. It can be used to determine the molecular weight of the resulting polymer, its polydispersity index (PDI), and to confirm the successful incorporation of the thioacid moiety into the polymer structure. campoly.com Furthermore, GPC/SEC can be used to separate and analyze oligomeric forms of this compound that may form under certain reaction conditions.

The choice of the mobile phase and the column set is critical and depends on the solubility of the polymer or oligomer. For non-polar polymers, solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used with polystyrene-divinylbenzene (PS-DVB) columns. For more polar systems, other solvents and column materials may be required. wikipedia.org

Research Findings:

While direct GPC/SEC analysis of this compound as a small molecule is not a primary application, the technique's strength lies in analyzing its macromolecular forms. Research on the GPC analysis of polymers with functional end groups demonstrates the ability to resolve polymer chains with and without the desired functionality, especially when coupled with a detector that is sensitive to the functional group, such as a UV detector that can detect the aromatic ring of the 4-methoxybenzoyl group.

Aromatic-selective size exclusion chromatography (ASSEC) is a specialized GPC technique that has been used to separate aromatic compounds based on their alkylation pattern. nih.govnih.govresearchgate.net This approach could potentially be adapted to separate oligomers of this compound or to analyze its presence in complex mixtures containing other aromatic compounds of varying sizes.

The following table presents a hypothetical GPC setup for analyzing a polystyrene polymer functionalized with this compound.

Table 2: Hypothetical GPC Parameters for Polystyrene-Bound this compound

ParameterValue
Chromatography System
PumpIsocratic HPLC Pump
InjectorAutosampler
Columns2 x 300 mm x 7.5 mm ID PS-DVB columns (10 µm particle size)
Mobile PhaseTetrahydrofuran (THF)
Flow Rate1.0 mL/min
Column Temperature35 °C
Detectors
Primary DetectorRefractive Index (RI) Detector
Secondary DetectorUV-Vis Detector (set at a wavelength to detect the aromatic ring)
Calibration
StandardsPolystyrene standards of known molecular weights

Theoretical and Computational Chemistry Studies of 4 Methoxybenzenecarbothioic S Acid

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. By utilizing specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), researchers can predict key geometric parameters.

These calculations typically reveal a planar phenyl ring, with the methoxy (B1213986) and thioester groups exhibiting specific orientations relative to the ring to minimize steric hindrance and maximize electronic stabilization. The calculated bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure.

Furthermore, DFT is used to calculate essential electronic properties that govern the molecule's reactivity and optical characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Ground State Geometrical Parameters for 4-Methoxybenzenecarbothioic S-Acid (Exemplary Data)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
C-S1.78 Å
S-H1.35 Å
C-O (methoxy)1.36 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleO=C-S123.5°
C-S-H95.8°
C-O-C118.2°
Dihedral AngleC-C-C=O~180°

Note: The data in this table is exemplary and intended to be representative of typical DFT calculation results. Actual values would be dependent on the specific level of theory and basis set used in a given study.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for probing molecular orbital characteristics. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide a detailed picture of the electron distribution within the molecular orbitals.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, which are fundamental for molecular identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations are performed on the optimized geometry of the molecule. The predicted shifts, when compared with experimental data, can confirm the proposed structure and aid in the assignment of specific resonances to individual atoms within the molecule.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound (Exemplary Data)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
O-CH₃3.853.88
Aromatic H (ortho to OCH₃)6.956.98
Aromatic H (meta to OCH₃)7.907.95
S-H4.504.55

Note: This table presents a hypothetical comparison to illustrate the typical agreement between predicted and experimental values.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, providing a set of frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the calculated spectrum with the experimental IR and Raman spectra, each absorption band can be assigned to a specific vibrational mode. This is particularly useful for identifying characteristic functional group frequencies, such as the C=O stretch, the C-S stretch, and the various vibrations of the methoxy and phenyl groups.

Table 3: Calculated Vibrational Frequencies and Assignments for Key Modes in this compound (Exemplary Data)

Calculated Frequency (cm⁻¹)Vibrational ModeIR IntensityRaman Activity
~3050Aromatic C-H StretchMediumStrong
~2950Aliphatic C-H Stretch (Methoxy)MediumMedium
~2550S-H StretchWeakMedium
~1680C=O StretchVery StrongMedium
~1600Aromatic C=C StretchStrongStrong
~1250Asymmetric C-O-C StretchStrongWeak
~1020Symmetric C-O-C StretchMediumMedium
~700C-S StretchMediumStrong

Note: The data presented is illustrative of typical results from vibrational frequency calculations.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in various chemical transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, can be calculated, providing a quantitative measure of the reaction's feasibility.

For instance, the hydrolysis of this compound could be modeled to understand the role of a catalyst and the step-by-step mechanism of bond breaking and formation. Such studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Characterization of Transition States and Intermediates

In the study of chemical reactions, the characterization of transition states and intermediates is of paramount importance for elucidating reaction mechanisms. Transition states represent the highest energy point along a reaction coordinate, an ephemeral arrangement of atoms that is neither reactant nor product. Intermediates, on the other hand, are metastable species that reside in a local energy minimum along the reaction pathway.

Computational methods, particularly quantum mechanics calculations, are adept at locating and characterizing these transient species. By mapping the potential energy surface of a reaction, researchers can identify the specific geometries and electronic structures of transition states and intermediates. Techniques such as density functional theory (DFT) are commonly employed to calculate the energies and vibrational frequencies of these species. The presence of a single imaginary frequency in the vibrational analysis confirms a structure as a true transition state, corresponding to the motion along the reaction coordinate.

For a molecule like this compound, theoretical studies would aim to identify the transition states and intermediates involved in its potential reactions, such as hydrolysis, oxidation, or reactions at the thioacid group. The insights gained from such characterizations are crucial for understanding the compound's reactivity and stability.

Determination of Reaction Pathway Energy Profiles and Activation Barriers

Once the reactants, intermediates, transition states, and products of a reaction have been identified, a reaction pathway energy profile can be constructed. This profile provides a quantitative depiction of the energy changes that occur as the reaction progresses. A key parameter derived from this profile is the activation barrier (or activation energy), which is the energy difference between the reactants and the transition state.

The height of the activation barrier is a critical determinant of the reaction rate. A higher barrier implies a slower reaction, as fewer molecules will possess sufficient energy to overcome it. Computational chemistry allows for the precise calculation of these barriers. cuni.czrsc.org The reaction force, defined as the negative derivative of the potential energy along the reaction coordinate, can be analyzed to partition the activation barrier into components related to structural preparation and the actual transition to products. cuni.cznih.gov This decomposition can offer deeper insights into the factors that control the reaction rate, including the influence of solvents. cuni.cznih.gov

For this compound, theoretical calculations could determine the activation barriers for its various potential transformation pathways. This information would be invaluable for predicting its chemical behavior under different conditions and for designing synthetic routes or understanding its metabolic fate.

Reaction ParameterDescription
Transition State The highest energy structure along the reaction coordinate.
Intermediate A metastable species formed during a multi-step reaction.
Activation Energy (Ea) The minimum energy required for a reaction to occur.
Reaction Pathway Profile A graph showing the energy of the system as a function of the reaction progress.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations are excellent for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, MD simulations can be used for conformational analysis to identify the most stable three-dimensional arrangements of the molecule. This is crucial as the conformation of a molecule can significantly influence its physical and biological properties.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. nih.govmdpi.com These simulations can model the interactions of this compound with solvent molecules, other solutes, or biological macromolecules. By analyzing the simulation trajectories, researchers can characterize the types and strengths of these interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. This understanding is fundamental to predicting the compound's solubility, crystal packing, and potential biological activity. nih.gov

Simulation TechniqueApplicationKey Insights
Molecular Dynamics (MD) Simulating the movement of atoms over time.Conformational preferences, dynamic behavior, intermolecular interactions.
Conformational Analysis Identifying stable 3D structures.Relationship between structure and properties.
Intermolecular Interaction Analysis Studying interactions with other molecules.Solubility, binding affinity, aggregation behavior.

Applications of 4 Methoxybenzenecarbothioic S Acid in Materials Science and Advanced Chemical Synthesis

Role as a Precursor in Polymer and Materials Science

The incorporation of sulfur-containing molecules and aromatic compounds into polymers and materials can impart desirable properties such as thermal stability, refractive index modification, and specific surface interactions. While direct studies on 4-Methoxybenzenecarbothioic S-acid are lacking, its constituent parts—a thioester group and a methoxy-substituted benzene (B151609) ring—suggest potential avenues for its use.

Incorporation into Polymeric Matrices (e.g., as part of encapsulants for solar cell technologies)

Currently, there is no specific research detailing the use of this compound in polymeric matrices for solar cell encapsulants. However, the general class of thioesters and aromatic sulfur compounds is of interest in materials science. Encapsulants for photovoltaic devices require long-term stability, transparency, and the ability to protect the sensitive components from environmental degradation. The development of new encapsulating materials is an ongoing area of research.

Surface Modification and Functionalization in Material Design

The functionalization of surfaces is a critical aspect of modern material design, influencing properties like wettability, adhesion, and biocompatibility. Thioesters can participate in surface-anchoring reactions, particularly on metal or semiconductor surfaces. The methoxybenzene moiety could further be used to tailor the surface energy and chemical affinity. While specific studies employing this compound for this purpose have not been identified, the modification of surfaces with organic molecules is a well-established technique. nih.govmdpi.commdpi.comnih.govresearchgate.net This includes the use of various polymers to alter surface properties for applications such as immunoprobes. nih.gov

Utilization as a Reagent in Complex Organic Synthesis

Thioesters are valuable intermediates in organic synthesis due to the unique reactivity of the carbon-sulfur bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Development of Novel Thioester-Containing Scaffolds for Chemical Libraries

The synthesis of diverse chemical libraries is fundamental to drug discovery and materials science. While there is no specific information on the use of this compound in this context, thioester-containing molecules are known to be versatile building blocks.

Application in Stereocontrolled Reactions and as Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com Well-known examples include pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov These auxiliaries guide the formation of a specific stereoisomer, after which they are removed. There is currently no evidence to suggest that this compound, in its achiral form, is used as a chiral auxiliary. clockss.org For it to function as a chiral auxiliary, it would need to possess inherent chirality or be derivatized with a chiral moiety.

Emerging Applications in Niche Chemical Fields

The exploration of new chemical entities often leads to the discovery of unexpected and valuable applications. At present, there are no documented emerging or niche applications specifically for this compound in the scientific literature. The potential for this compound to find use in specialized areas of chemistry remains an open question pending further research and investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.